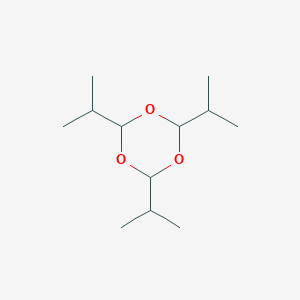

2,4,6-Triisopropyl-1,3,5-trioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)-1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIANCZIPATGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OC(OC(O1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064745 | |

| Record name | 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-12-3 | |

| Record name | 2,4,6-Triisopropyl-1,3,5-trioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropyl-s-trioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunsubly B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triisopropyl-1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPYL-S-TRIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW0AJ31USS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,6-Triisopropyl-1,3,5-trioxane chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,4,6-Triisopropyl-1,3,5-trioxane, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a cyclic organic compound and a derivative of 1,3,5-trioxane. Its structure is characterized by a six-membered ring composed of alternating oxygen and carbon atoms. Each of the three carbon atoms in the ring is substituted with a bulky isopropyl group. This substitution pattern leads to a sterically hindered yet stable molecule. The compound is expected to exist predominantly in a chair conformation with the isopropyl groups in equatorial positions to minimize steric strain.[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are estimated based on homologous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₃ | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| CAS Number | 7580-12-3 | [2] |

| Physical State | Crystalline Solid | [3] |

| Melting Point | 58-59 °C | [3] |

| Boiling Point | Estimated >100 °C at reduced pressure | [2] |

| Density | Not Experimentally Determined | |

| Refractive Index | Estimated ~1.43 | [2] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

| Spectroscopic Technique | Data Availability |

| ¹³C NMR | Spectrum available |

| Infrared (IR) | Spectrum available |

| Raman | Spectrum available |

| Mass Spectrometry (MS) | Spectra available |

Synthesis

The primary method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[2] This reaction involves the condensation of three molecules of isobutyraldehyde to form the stable six-membered trioxane ring.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on a documented industrial process.[3]

-

Reaction Setup: To 1060 g of isobutyraldehyde in a suitable reaction vessel, add 100 g of silica gel beads as a catalyst.

-

Reaction Conditions: Stir the mixture for 15 hours at a constant temperature of 15 °C.

-

Isolation of Crude Product: After the reaction period, separate the catalyst beads from the resulting crystal slurry by decantation or filtration.

-

Purification:

-

Filter the crystal slurry under suction.

-

Wash the collected crystals with a small amount of cold isobutyraldehyde.

-

Dry the purified product under vacuum.

-

-

Yield: This process yields approximately 710 g (67% of the theoretical yield) of crystalline this compound.[3]

Chemical Reactivity and Stability

Like other acetals, this compound is stable under neutral and basic conditions. However, it is susceptible to hydrolysis in the presence of acids, which will break the trioxane ring to regenerate the starting material, isobutyraldehyde.[1] The bulky isopropyl groups provide steric hindrance, which can influence the rate of reactions involving the trioxane ring.[2]

Acid-Catalyzed Decomposition

The decomposition of this compound is an important consideration, especially in acidic environments. The following diagram illustrates the logical relationship of this process.

Caption: Logical pathway for the acid-catalyzed decomposition of the trioxane.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Experimental Protocols: Spectroscopy

The following are general protocols that can be adapted for the spectroscopic analysis of this compound.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the crystalline solid in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹³C NMR Acquisition:

-

Use a standard broadband proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts of the carbon atoms will provide information about the chemical environment within the molecule.

-

4.1.2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.

-

Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can be used for structural elucidation.

4.1.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.[4]

-

Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Analysis: The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as C-H and C-O bonds.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes specific biological activities or involvement in signaling pathways for this compound. Its primary applications are in chemical synthesis and as a stabilized form of isobutyraldehyde. Given its structure as a simple cyclic acetal, significant biological activity in the context of drug development is not expected.

Conclusion

This compound is a well-defined chemical entity with a stable cyclic structure. Its synthesis from isobutyraldehyde is a straightforward process, and its characterization can be readily achieved using standard spectroscopic techniques. While it does not exhibit known biological activity, its chemical properties make it a useful compound in specific synthetic applications. This guide provides the foundational technical information required for its handling, synthesis, and analysis in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane from Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane, a cyclic trimer of isobutyraldehyde. This compound serves as a stable, manageable source of isobutyraldehyde, which can be advantageous in various chemical processes where controlled release of the aldehyde is required. This guide details the prevalent synthetic routes, presents quantitative data in a structured format, provides a detailed experimental protocol, and illustrates the core chemical transformation.

Introduction

This compound is formed via the acid-catalyzed cyclotrimerization of three isobutyraldehyde molecules.[1] This reversible reaction is influenced by factors such as the catalyst, temperature, and the steric and electronic nature of the aldehyde.[1] The resulting trioxane is a white crystalline solid. The formation of this six-membered heterocyclic ring provides a stable chemical entity that can, under specific conditions, regenerate the aldehyde monomer, making it a useful synthon in organic synthesis.[1]

The primary synthetic approach involves the use of acid catalysts, with both homogeneous and heterogeneous systems being effective. Traditional catalysts include mineral acids like sulfuric acid and hydrochloric acid.[1] More contemporary and "green" methodologies employ solid acid catalysts such as silica gel or ionic liquids, which can offer advantages in terms of ease of separation, reusability, and milder reaction conditions.[1][2]

Reaction Pathway and Mechanism

The synthesis of this compound from isobutyraldehyde is an acid-catalyzed cyclotrimerization. The reaction proceeds through the protonation of the carbonyl oxygen of an isobutyraldehyde molecule, which activates the carbonyl carbon towards nucleophilic attack by the carbonyl oxygen of a second isobutyraldehyde molecule. This process repeats with a third isobutyraldehyde molecule, leading to a linear trimer that subsequently cyclizes to form the stable 1,3,5-trioxane ring with the elimination of a proton.

References

Spectroscopic Analysis of 2,4,6-Triisopropyl-1,3,5-trioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Triisopropyl-1,3,5-trioxane, a heterocyclic organic compound. Due to the limited availability of freely accessible, specific quantitative data, this guide also includes comparative data from its close structural analog, 2,4,6-tripropyl-1,3,5-trioxane, to provide valuable context for researchers. The methodologies presented are standard protocols applicable to the analysis of such compounds.

Data Presentation

The following tables summarize the available and analogous spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Parameter | This compound | 2,4,6-tripropyl-1,3,5-trioxane (for comparison) |

| ¹H NMR | Data available in commercial databases such as the KnowItAll NMR Spectral Library by Wiley.[1] | No specific data found in free-access databases. Predicted shifts would show signals for propyl chain protons. |

| ¹³C NMR | A ¹³C NMR spectrum is available on SpectraBase.[1] | No specific data found in free-access databases. Predicted shifts would show signals for the trioxane ring carbons and the propyl chain carbons. |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | This compound | 2,4,6-tripropyl-1,3,5-trioxane (for comparison)[2] |

| FTIR | A transmission IR spectrum is available on SpectraBase.[1] | Vibrational Frequencies (cm⁻¹): - C-H stretching: ~2850–2960- C-O-C stretching (trioxane ring): ~1100 |

Table 3: Mass Spectrometry (MS) Data

| Parameter | This compound | 2,4,6-tripropyl-1,3,5-trioxane (for comparison)[3] |

| Molecular Weight | 216.3172 g/mol [4] | 216.3172 g/mol [3] |

| Mass Spectrum | Five GC-MS spectra are available on SpectraBase.[1] Expected fragmentation would involve the loss of isopropyl groups. | A mass spectrum is available on the NIST WebBook.[3] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The solution is then transferred to an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H NMR data to generate the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum of the sample is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds. A dilute solution of the sample in a volatile organic solvent is injected into the GC.

-

Gas Chromatography (GC) Parameters:

-

Column: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: The oven temperature is ramped to ensure good separation of the components.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Triisopropyl-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,4,6-Triisopropyl-1,3,5-trioxane, with a focus on its melting and boiling points. This document also outlines detailed experimental protocols for the determination of these properties and presents a logical workflow for the synthesis and characterization of this and similar organic compounds.

Physical Properties of this compound and Related Compounds

This compound is a cyclic trimer of isobutyraldehyde. While specific experimental data for this compound is limited, a melting point has been reported. To provide a comprehensive understanding of its expected physical characteristics, the table below includes data for this compound alongside a series of homologous 2,4,6-trialkyl-1,3,5-trioxanes. This comparative data allows for the observation of trends in physical properties with varying alkyl chain length and branching.

| Compound | Alkyl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Pressure (mbar) |

| 2,4,6-Trimethyl-1,3,5-trioxane | Methyl | C6H12O3 | 132.16 | - | - | 41-42 | 39.99 |

| 2,4,6-Triethyl-1,3,5-trioxane | Ethyl | C9H18O3 | 174.24 | Liquid | -20 | 31-33 | 0.53 |

| This compound | Isopropyl | C12H24O3 | 216.32 | Crystalline Solid | 58 - 59 [1] | >100 (estimated) | Reduced |

| 2,4,6-Tripropyl-1,3,5-trioxane | Propyl | C12H24O3 | 216.32 | Liquid | - | 115-117 | 17 mmHg (~22.67) |

| 2,4,6-Tripentyl-1,3,5-trioxane | Pentyl | C18H36O3 | 300.48 | - | - | 118-120 | 0.26 |

| 2,4,6-Triheptyl-1,3,5-trioxane | Heptyl | C24H48O3 | 384.64 | Crystalline Solid | 29-30 | - | - |

Synthesis of this compound

The primary synthetic route to 2,4,6-trialkyl-1,3,5-trioxanes is the acid-catalyzed cyclotrimerization of the corresponding aldehyde.[2] In the case of this compound, the precursor is isobutyraldehyde.

Caption: Acid-catalyzed cyclotrimerization of isobutyraldehyde.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of melting and boiling points for crystalline organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[3][4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom. The packed sample height should be approximately 2-3 mm.[5]

-

Initial Determination (Rapid Heating): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate to quickly determine an approximate melting range. This provides a target for a more accurate measurement.

-

Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample. Heat the sample to a temperature about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[4]

Boiling Point Determination (Micro-Reflux Method under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point or for which only small quantities are available, a micro-reflux method under reduced pressure is suitable.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still) or a test tube with a side arm

-

Thermometer and adapter

-

Vacuum source and pressure gauge (manometer)

-

Heating mantle or oil bath

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup: Place a small volume (a few milliliters) of the liquid sample into the distillation flask or test tube along with a boiling chip or a small magnetic stir bar.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser or vacuum source.

-

Applying Vacuum: Seal the apparatus and connect it to the vacuum source. Carefully reduce the pressure to the desired level and record the pressure from the manometer.

-

Heating: Begin gently heating the sample. If using a magnetic stirrer, ensure gentle stirring.

-

Observation and Recording: Heat the liquid until it boils and a reflux ring of condensing vapor is observed on the walls of the apparatus, with the thermometer bulb fully immersed in the vapor. The temperature will stabilize; this is the boiling point at the recorded pressure.[6]

-

Correcting to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a pressure-temperature nomograph.

General Workflow for Characterization of a Synthesized Organic Compound

Following the synthesis of a new compound, a systematic workflow is essential to confirm its identity, purity, and structure.

Caption: A typical workflow for the characterization of a new organic compound.

This workflow typically involves initial purification of the crude product, followed by a suite of spectroscopic and analytical techniques to elucidate the molecular structure and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Finally, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point analysis are employed to determine the purity of the synthesized compound.

References

- 1. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 2. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]

- 3. Determination of Melting Point [unacademy.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Acid-Catalyzed Cyclotrimerization of Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed cyclotrimerization of isobutyraldehyde is a fundamental organic reaction that yields 2,4,6-triisopropyl-1,3,5-trioxane, a stable cyclic trimer. This reaction is of significant interest due to its applications in various fields, including as a precursor for polymers and in the controlled release of isobutyraldehyde. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data. The core of this guide focuses on the step-by-step mechanistic pathway, illustrated with clear diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

The acid-catalyzed cyclotrimerization of aldehydes is a classic example of electrophilic addition to a carbonyl group, leading to the formation of a six-membered heterocyclic ring. In the case of isobutyraldehyde, this reaction produces this compound. The reaction is reversible and its equilibrium can be influenced by factors such as the concentration of reactants, the type of acid catalyst used, and the reaction temperature.[1] A variety of acids, including mineral acids (e.g., HCl, H₂SO₄) and solid acids (e.g., silica gel, zeolites), can be employed to catalyze this transformation.[2][3]

Reaction Mechanism

The acid-catalyzed cyclotrimerization of isobutyraldehyde proceeds through a series of well-defined steps involving protonation, nucleophilic attack, and cyclization. The overall mechanism can be broken down into the formation of a key hemiacetal intermediate, followed by its reaction with subsequent isobutyraldehyde molecules and eventual ring closure.

Step 1: Protonation of Isobutyraldehyde

The reaction is initiated by the protonation of the carbonyl oxygen of an isobutyraldehyde molecule by an acid catalyst (H⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Formation of the Hemiacetal Intermediate

A second molecule of isobutyraldehyde, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule. The oxygen atom of the attacking isobutyraldehyde molecule's carbonyl group uses one of its lone pairs to form a new carbon-oxygen bond. Subsequent deprotonation of the attacking oxygen results in the formation of a hemiacetal intermediate.

Step 3: Dimerization and Formation of a Linear Trimer

The hemiacetal intermediate, possessing a hydroxyl group, is then protonated by the acid catalyst. This is followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A third isobutyraldehyde molecule then acts as a nucleophile, attacking this carbocation. Deprotonation of the newly added oxygen atom leads to the formation of a linear trimer.

Step 4: Cyclization and Formation of this compound

The linear trimer undergoes an intramolecular cyclization. The terminal hydroxyl group attacks the carbon of the protonated carbonyl group at the other end of the molecule. This ring-closing step forms the 1,3,5-trioxane ring. A final deprotonation step regenerates the acid catalyst and yields the stable cyclic trimer, this compound.

Below is a DOT language script that visualizes the logical relationship of the reaction mechanism.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results. Below are protocols for two common types of acid catalysts.

Synthesis using a Solid Acid Catalyst (Silica Gel)

This protocol is adapted from a patented procedure and offers the advantage of easy catalyst removal.

Materials:

-

Isobutyraldehyde (1060 g)

-

Silica gel beads (100 g)

Procedure:

-

To a suitable reaction vessel, add 1060 g of isobutyraldehyde and 100 g of silica gel beads.

-

Stir the mixture at 15 °C for 15 hours.

-

After the reaction period, separate the silica gel beads by filtration.

-

The resulting crystal slurry is filtered with suction and the collected solid is washed with cold isobutyraldehyde.

-

The solid product is then dried under vacuum to yield this compound.

Expected Yield: 710 g (67% of theoretical yield).[3]

Synthesis using a Mineral Acid Catalyst (Conceptual Protocol)

While a specific literature procedure with a mineral acid for isobutyraldehyde trimerization was not found in the immediate search, a general conceptual protocol based on established principles of acid-catalyzed acetal formation is provided below.

Materials:

-

Isobutyraldehyde

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve isobutyraldehyde in an anhydrous solvent in a flask equipped with a stirrer and a drying tube.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.

-

Allow the reaction to proceed at a controlled low temperature, monitoring the progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or distillation.

Below is a DOT language script that visualizes the experimental workflow for the solid acid-catalyzed synthesis.

Data Presentation

Quantitative data is essential for evaluating the efficiency and characteristics of the cyclotrimerization reaction.

Reaction Conditions and Yields

| Catalyst | Reactant Ratio (Aldehyde:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Silica Gel | 10.6 : 1 (w/w) | 15 | 15 | 67 | [3] |

Note: Further quantitative data on yields with other catalysts and varying conditions would require additional specific experimental studies.

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹³C NMR | Peaks corresponding to the methine and methyl carbons of the isopropyl groups, and the methine carbon of the trioxane ring. |

| ¹H NMR | Signals for the methine and methyl protons of the isopropyl groups, and the methine proton of the trioxane ring. |

| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the trioxane ring and C-H stretching and bending vibrations for the isopropyl groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound, and fragmentation patterns typical of acetals. |

Specific peak values can be obtained from spectral databases such as SpectraBase.

Conclusion

The acid-catalyzed cyclotrimerization of isobutyraldehyde provides an efficient route to this compound. Understanding the detailed reaction mechanism, including the formation of key intermediates like the hemiacetal, is crucial for optimizing reaction conditions and maximizing yields. The use of solid acid catalysts presents a practical and environmentally friendly approach to this synthesis. This guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the kinetics and optimization of this important organic transformation.

References

An In-depth Technical Guide to the Stereoisomers of 2,4,6-Triisopropyl-1,3,5-trioxane and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,4,6-triisopropyl-1,3,5-trioxane, focusing on their synthesis, conformational analysis, and relative stability. The document details the acid-catalyzed cyclotrimerization of isobutyraldehyde as the primary synthetic route and explores the profound influence of the bulky isopropyl substituents on the stereochemical outcome. Through an analysis of steric hindrance and conformational energetics, this guide establishes the pronounced stability of the cis-stereoisomer, where all three isopropyl groups occupy equatorial positions on the trioxane ring. Detailed experimental protocols for synthesis and characterization, including nuclear magnetic resonance (NMR) spectroscopy, are provided. This guide serves as a critical resource for researchers working with substituted 1,3,5-trioxanes and those interested in the principles of stereochemistry and conformational analysis in heterocyclic systems.

Introduction

This compound is a six-membered heterocyclic compound characterized by a trioxane ring with isopropyl groups attached to each of its three carbon atoms.[1] The stereochemistry of this molecule is of significant interest due to the steric bulk of the isopropyl groups, which dictates the preferred conformation of the trioxane ring and the relative stability of its possible stereoisomers. Understanding the stereoisomeric landscape and the factors governing stability is crucial for applications in organic synthesis and materials science, where the specific geometry of a molecule can significantly impact its physical and chemical properties.

The 1,3,5-trioxane ring system typically adopts a chair-like conformation to minimize steric strain, similar to cyclohexane.[1] For substituted trioxanes, the orientation of the substituents as either axial or equatorial plays a critical role in the overall stability of the molecule. This guide will delve into the synthesis of this compound and provide a detailed analysis of the stability of its stereoisomers, supported by established principles of conformational analysis.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[1] This reaction involves the condensation of three molecules of the aldehyde to form the six-membered trioxane ring.

Reaction Pathway

The logical flow of the synthesis is depicted in the following diagram:

References

An In-depth Technical Guide to 2,4,6-tris(1-methylethyl)-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-tris(1-methylethyl)-1,3,5-trioxane, a substituted trioxane, is a heterocyclic organic compound. Trioxanes are characterized by a six-membered ring consisting of three carbon atoms and three oxygen atoms.[1] This class of compounds is of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and potential applications of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane, with a focus on providing detailed information for researchers and professionals in drug development.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is 2,4,6-tris(1-methylethyl)-1,3,5-trioxane .[2] It is also commonly known by several synonyms, including:

-

2,4,6-triisopropyl-1,3,5-trioxane

-

s-Trioxane, 2,4,6-triisopropyl-[2]

-

Paraisobutyraldehyde[3]

-

Sunsubly B[2]

The chemical structure consists of a central 1,3,5-trioxane ring with three isopropyl groups attached to the carbon atoms of the ring.

Molecular Formula: C₁₂H₂₄O₃[2]

Molecular Weight: 216.3172 g/mol [2]

Canonical SMILES: CC(C)C1OC(OC(O1)C(C)C)C(C)C[3]

InChI Key: XYIANCZIPATGDH-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₃ | [2] |

| Molecular Weight | 216.3172 g/mol | [2] |

| Boiling Point | 244.9 °C at 760 mmHg | [3] |

| Flash Point | 80 °C | [3] |

| Density | 0.916 g/cm³ | [3] |

| CAS Registry Number | 7580-12-3 | [2] |

Synthesis

The primary method for the synthesis of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[4] This reaction involves the condensation of three molecules of the aldehyde to form the stable six-membered trioxane ring.

Synthesis Pathway

The synthesis of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane from isobutyraldehyde is depicted in the following diagram:

Caption: Acid-catalyzed synthesis of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes, adapted for the synthesis of the title compound.

Materials:

-

Isobutyraldehyde ((CH₃)₂CHCHO)[5]

-

Acid catalyst (e.g., sulfuric acid, pre-treated silica gel beads)[4]

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a stirred solution of isobutyraldehyde in an anhydrous solvent at a controlled temperature (typically between -10°C and 15°C), a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or pre-treated silica gel beads is added.[6]

-

The reaction mixture is stirred for several hours at this temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution) if a liquid acid was used, or filtered off in the case of a solid catalyst.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the 2,4,6-tris(1-methylethyl)-1,3,5-trioxane can be achieved by distillation under reduced pressure.[6]

Note: The reaction temperature and choice of catalyst can significantly influence the yield and purity of the product. Lower temperatures often favor the formation of the trimer over side products.

Potential Research Applications

While specific applications of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane in drug development are not extensively documented, the broader class of trioxanes has shown significant biological activity. The most notable example is the antimalarial drug artemisinin and its derivatives, which contain a 1,2,4-trioxane ring.

The 1,3,5-trioxane scaffold present in 2,4,6-tris(1-methylethyl)-1,3,5-trioxane could be explored for:

-

Antimicrobial Properties: Trioxane itself is known to have disinfectant properties.[7]

-

Drug Delivery: The cyclic structure could potentially serve as a scaffold for the development of new therapeutic agents.

-

Chemical Synthesis: It can serve as a stable source of isobutyraldehyde, which can be released under specific conditions.[8]

Conclusion and Future Directions

2,4,6-tris(1-methylethyl)-1,3,5-trioxane is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis via the acid-catalyzed trimerization of isobutyraldehyde is a straightforward process. However, there is a notable lack of research into its biological activities and potential applications, particularly in the field of drug development. Future research should focus on the biological screening of this and other substituted 1,3,5-trioxanes to explore their therapeutic potential. Furthermore, detailed spectroscopic and crystallographic studies would provide deeper insights into its three-dimensional structure and conformational dynamics, which could aid in the rational design of new drug candidates.

References

- 1. Human Metabolome Database: Showing metabocard for 2,4,6-Triethyl-1,3,5-trioxane (HMDB0034040) [hmdb.ca]

- 2. 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound (7580-12-3) for sale [vulcanchem.com]

- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 6. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]

In-Depth Technical Guide: 2,4,6-Triisopropyl-1,3,5-trioxane (CAS Number 7580-12-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and experimental protocols for 2,4,6-Triisopropyl-1,3,5-trioxane. The information is curated to support research and development activities, with a focus on data presentation, experimental methodology, and conceptual visualization.

Chemical Identification and Properties

This compound is a substituted heterocyclic organic compound. It is the cyclic trimer of isobutyraldehyde. The bulky isopropyl groups attached to the trioxane ring confer specific steric and electronic properties that influence its reactivity and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7580-12-3 |

| IUPAC Name | 2,4,6-tri(propan-2-yl)-1,3,5-trioxane |

| Molecular Formula | C₁₂H₂₄O₃[1] |

| Molecular Weight | 216.32 g/mol [1] |

| Synonyms | Triisopropyl-s-trioxane, 2,4,6-Triisopropyltrioxane, Sunsubly B[2] |

| Canonical SMILES | CC(C)C1OC(OC(O1)C(C)C)C(C)C[1] |

| InChI Key | XYIANCZIPATGDH-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Crystalline solid | [4] |

| Melting Point | 58-59 °C | [4] |

| Boiling Point | Estimated >100°C at reduced pressure | [1] |

| Solubility | Very slightly soluble (0.52 g/L) at 25 °C |

Safety and Hazard Information

A comprehensive understanding of the safety profile of this compound is crucial for its handling and use in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[5] |

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde. Below are two detailed experimental protocols.

Synthesis via Silica Gel Catalysis

This method utilizes silica gel beads as a catalyst for the cyclotrimerization reaction.

Experimental Protocol:

-

To 1060 g of isobutyraldehyde, add 100 g of silica gel beads.

-

Stir the mixture for 15 hours at a controlled temperature of 15 °C.

-

Separate the catalyst beads from the reaction mixture.

-

Filter the resulting crystal slurry with suction and wash with isobutyraldehyde.

-

Dry the collected crystals under vacuum to yield 710 g (67% of theoretical yield) of this compound.[4]

Solvent-Free Synthesis using Ionic Liquids

This environmentally friendly approach utilizes an ionic liquid as a catalyst in a solvent-free system.

Experimental Protocol:

-

In a reaction vessel, combine 25.0 g of isobutyraldehyde with 1.0 g of the ionic liquid catalyst [Et₃NH]Cl/FeCl₃ (x(FeCl₃)=0.62).

-

Stir the mixture at 25 °C for 1 hour.

-

The ionic liquid catalyst can be conveniently separated from the reaction mixture.

-

The product can be isolated with a conversion of isobutyraldehyde at 91.1% and a selectivity to this compound of 99.8%.

Applications in Research and Development

This compound serves as a versatile molecule in various chemical applications. Its stability as a cyclic trimer allows it to be a stable source of isobutyraldehyde, which can be regenerated under specific conditions.

-

Intermediate in Chemical Synthesis: It can be used as a building block for more complex molecules in multi-step organic synthesis.

-

Stabilizer: The trioxane ring can act as a stabilizing agent in certain chemical formulations.

-

Polymer Chemistry: It has potential applications in polymer synthesis.

-

Protecting Group: The trioxane structure can be considered a protected form of the aldehyde. While not a conventional protecting group for an existing aldehyde in a molecule, its formation from an aldehyde and subsequent regeneration represents the core principle of protection and deprotection.

While specific documented uses in drug development are limited, the trioxane core is a key pharmacophore in a class of potent antimalarial drugs, most notably artemisinin and its derivatives.[3][6][7] The endoperoxide bridge within the trioxane-like structure of these compounds is crucial for their biological activity.

References

- 1. Artemisinins: pharmacological actions beyond anti-malarial [pubmed.ncbi.nlm.nih.gov]

- 2. Artemisinin - Wikipedia [en.wikipedia.org]

- 3. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 5. 2,4,6-Tri-isopropyl-[1,3,5]trioxane, stereoisomer 1 [webbook.nist.gov]

- 6. Development of artemisinin and its structurally simplified trioxane derivatives as antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,4,6-Triisopropyl-1,3,5-trioxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Triisopropyl-1,3,5-trioxane, a heterocyclic organic compound. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents a qualitative assessment based on the compound's structure, along with a detailed, generalized experimental protocol for its precise determination.

Core Concepts: Structure and Expected Solubility

This compound is a cyclic ether with the molecular formula C₁₂H₂₄O₃. Its structure consists of a six-membered trioxane ring with three isopropyl groups attached to the carbon atoms. The presence of the polar ether linkages and the nonpolar isopropyl groups suggests a degree of solubility in a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated to be more soluble in nonpolar and moderately polar organic solvents.

A German patent provides a melting point for crystallized this compound as 58 to 59 °C[1]. The solid nature of this compound at room temperature necessitates the use of appropriate analytical methods to determine its solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) |

| Hexane | C₆H₁₄ | 1.88 | 25 | Data not available |

| Toluene | C₇H₈ | 2.38 | 25 | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | 25 | Data not available |

| Chloroform | CHCl₃ | 4.81 | 25 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 25 | Data not available |

| Acetone | C₃H₆O | 20.7 | 25 | Data not available |

| Ethanol | C₂H₅OH | 24.5 | 25 | Data not available |

| Methanol | CH₃OH | 32.7 | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

-

-

Quantification:

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC or GC.

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

3. Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 mL) = [(Weight of vial + residue) - Weight of empty vial] / (Volume of filtered solution) * 100

-

Instrumental Analysis Method: Solubility ( g/100 mL) = (Concentration from calibration curve) * (Dilution factor) * 100

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and solubility determination of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4,6-Triisopropyl-1,3,5-trioxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4,6-Triisopropyl-1,3,5-trioxane is limited in publicly available literature. The following guide is a comprehensive overview based on the established chemistry of analogous 2,4,6-trialkyl-substituted-1,3,5-trioxanes and general principles of thermal analysis.

Introduction

This compound is the cyclic trimer of isobutyraldehyde. The 1,3,5-trioxane ring system serves as a stable, manageable source of the corresponding aldehyde, which can be released under specific conditions.[1] The thermal stability of this class of compounds is of critical importance for its storage, handling, and application in chemical synthesis, particularly in drug development where controlled release of the aldehyde monomer may be required. The stability of the trioxane ring is influenced by the steric and electronic effects of the alkyl substituents.[1] This guide provides an in-depth analysis of the expected thermal behavior and decomposition pathway of this compound, supported by data from related compounds and standardized experimental protocols.

Predicted Thermal Decomposition Pathway

The principal thermal decomposition route for 2,4,6-trialkyl-1,3,5-trioxanes is a retro-cyclization reaction, yielding three molecules of the corresponding aldehyde. This process is essentially the reverse of its acid-catalyzed formation.[1] For this compound, the decomposition product is isobutyraldehyde.

The decomposition is expected to be initiated by heat, and the rate can be significantly increased by the presence of acidic catalysts. The reaction is reversible, but under conditions where the volatile aldehyde is removed, the equilibrium is driven towards the decomposition products.

Caption: Proposed decomposition pathway of this compound.

Quantitative Data Summary

Table 1: Thermal Properties of Analogous Trioxanes

| Compound | Structure | Decomposition Onset/Range | Decomposition Product(s) |

| 1,3,5-Trioxane | Cyclic trimer of formaldehyde | 523 - 603 K (in Argon) | Formaldehyde |

| Metaldehyde | Cyclic tetramer of acetaldehyde | Depolymerization begins at 80°C, complete >200°C[2] | Acetaldehyde[2] |

| Polyoxymethylene (POM) | Polymer of formaldehyde | > 270°C (in Nitrogen)[3] | Formaldehyde[4][5] |

Table 2: Physical Properties of Isobutyraldehyde (Decomposition Product)

| Property | Value |

| Molecular Formula | C₄H₈O |

| Molar Mass | 72.11 g/mol |

| Boiling Point | 63 °C[6] |

| Melting Point | -65 °C[6] |

| Flash Point | -40 °F (-40 °C)[6] |

| Autoignition Temperature | 384 °F (196 °C) |

| Solubility in Water | 11g/100mL at 20°C[6] |

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or ceramic).

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]

-

Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 400°C).[7]

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[4]

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, providing information on the energetics of these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell at a constant flow rate.

-

Temperature Program: Equilibrate the sample at a low temperature. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events.[9]

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The peak area can be integrated to determine the enthalpy change (ΔH) of the transition.[10]

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the decomposition products by coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

Instrumentation: A TGA instrument interfaced with an MS or FTIR spectrometer.

-

Procedure: The TGA experiment is performed as described in section 4.1. The gaseous products evolved during decomposition are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis: The mass spectrum or infrared spectrum of the evolved gases is recorded as a function of temperature. This allows for the identification of the decomposition products (expected to be primarily isobutyraldehyde) and the temperature range over which they are released.[4]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of analogous compounds. The primary decomposition pathway is expected to be a retro-cyclization to three molecules of isobutyraldehyde, a process that can be initiated by heat and accelerated by acid catalysis. The application of standard thermal analysis techniques such as TGA and DSC, coupled with evolved gas analysis, will be crucial in precisely quantifying the thermal properties and confirming the decomposition mechanism for this compound. The provided protocols offer a robust framework for researchers to conduct these essential investigations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metaldehyde | C8H16O4 | CID 61021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Isobutyraldehyde | 78-84-2 [chemicalbook.com]

- 7. Modeling of the Kinetics of Polyoxymethylene Decomposition under Oxidative and Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane, a six-membered heterocyclic compound. The primary and recommended method involves the acid-catalyzed cyclotrimerization of isobutyraldehyde.[1][2] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure using a solid acid catalyst (silica gel) is highlighted for its simplicity and effectiveness. An alternative method employing an ionic liquid catalyst under solvent-free conditions is also presented.

Introduction

This compound is a symmetrical molecule featuring a six-membered trioxane ring with isopropyl substituents on each carbon atom.[1] This structure is formed through the acid-catalyzed trimerization of three isobutyraldehyde molecules.[2] The stability of the trioxane ring allows it to serve as a stable source of isobutyraldehyde, which can be regenerated through ring-opening reactions.[2] Trioxane derivatives have applications as intermediates in organic synthesis and as model compounds for studying the properties and reactivity of the trioxane ring system.[1][3] This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed cyclotrimerization of isobutyraldehyde as shown below:

Experimental Protocols

Two effective methods for the synthesis of this compound are presented below. Method A, which utilizes silica gel, is the recommended procedure based on available detailed experimental data.

Method A: Synthesis using a Solid Acid Catalyst (Silica Gel)

This protocol is adapted from a patented procedure and offers a straightforward method for the synthesis.[4]

Materials:

-

Isobutyraldehyde ((CH₃)₂CHCHO), 99%

-

Silica gel beads (pre-treated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable organic solvent for washing (e.g., cold isobutyraldehyde or a non-polar solvent)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., ice-water bath)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 1060 g of isobutyraldehyde and 100 g of pre-treated silica gel beads.[4]

-

Immerse the flask in a cooling bath to maintain the reaction temperature at 15°C.[4]

-

Stir the mixture vigorously for 15 hours at 15°C.[4]

-

Upon completion, separate the silica gel catalyst beads from the reaction mixture by decantation or filtration.[4]

-

The product will have crystallized out of the solution, forming a slurry. Filter the crystalline slurry using a Büchner funnel.[4]

-

Wash the collected crystals with a small amount of cold isobutyraldehyde.[4]

-

Dry the crystalline product under vacuum to remove any residual solvent.[4]

-

The final product is a crystalline solid.[4] An initial yield of 710 g (67%) with a melting point of 58-59°C can be expected.[4]

-

Further product can be obtained by concentrating the mother liquor and cooling to induce further crystallization, yielding an additional 220 g.[4]

Method B: Synthesis using an Ionic Liquid Catalyst under Solvent-Free Conditions

This method provides a green chemistry approach by avoiding the use of volatile organic solvents.[2][5]

Materials:

-

Isobutyraldehyde ((CH₃)₂CHCHO), 99%

-

Ionic Liquid Catalyst: [Et₃NH]Cl/FeCl₃ (mole fraction of FeCl₃ = 0.62)

Equipment:

-

Reaction vial or flask with a magnetic stirrer

-

Magnetic stir plate

-

Standard work-up equipment (separatory funnel, etc.)

Procedure:

-

In a reaction vial, place 25.0 g of isobutyraldehyde and 1.0 g of the ionic liquid catalyst [Et₃NH]Cl/FeCl₃.[5]

-

Stir the mixture at 25°C for 1 hour.[5]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, the ionic liquid can be separated and potentially recycled. The product can be purified by distillation or crystallization.

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reaction Parameters and Yield for Method A (Silica Gel Catalyst) [4]

| Parameter | Value |

| Reactant (Isobutyraldehyde) | 1060 g |

| Catalyst (Silica Gel) | 100 g |

| Temperature | 15°C |

| Reaction Time | 15 hours |

| Initial Yield | 710 g (67%) |

| Additional Yield (from mother liquor) | 220 g |

| Melting Point | 58-59°C |

| Physical State | Crystalline Solid |

Table 2: Reaction Parameters and Yield for Method B (Ionic Liquid Catalyst) [5]

| Parameter | Value |

| Reactant (Isobutyraldehyde) | 25.0 g |

| Catalyst ([Et₃NH]Cl/FeCl₃) | 1.0 g |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Conversion of Isobutyraldehyde | 91.1% |

| Selectivity for Product | 99.8% |

Table 3: Physical Properties of Related 2,4,6-Trialkyl-1,3,5-trioxanes for Comparison [1][4]

| Compound | Physical State | Boiling Point (°C / mbar) | Refractive Index |

| 2,4,6-Triethyl-1,3,5-trioxane | Liquid | 31-33 / 0.53 | 1.4176 |

| 2,4,6-Tripropyl-1,3,5-trioxane | Liquid | 104-106 / 21.32 | 1.4265 |

| 2,4,6-Tributyl-1,3,5-trioxane | Liquid | 105-109 / 0.53 | 1.4338 |

| 2,4,6-Tripentyl-1,3,5-trioxane | Liquid | 118-120 / 0.26 | 1.4415 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound using the silica gel catalyst method.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Isobutyraldehyde is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exercise caution when working with acidic catalysts.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound can be reliably achieved through the acid-catalyzed cyclotrimerization of isobutyraldehyde. The use of silica gel as a catalyst provides a high-yielding and straightforward procedure for obtaining the crystalline product. The alternative use of an ionic liquid catalyst presents a solvent-free option with high conversion and selectivity. These protocols provide researchers with a solid foundation for the preparation of this compound for further study and application.

References

- 1. This compound (7580-12-3) for sale [vulcanchem.com]

- 2. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]

- 3. Cas 2396-43-2,2,4,6-tripropyl-1,3,5-trioxane | lookchem [lookchem.com]

- 4. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Using 2,4,6-Triisopropyl-1,3,5-trioxane as a source of isobutyraldehyde in synthesis

Application Notes: 2,4,6-Triisopropyl-1,3,5-trioxane as an Isobutyraldehyde Source

Introduction

This compound is the stable, cyclic trimer of isobutyraldehyde. Isobutyraldehyde is a volatile, pungent, and colorless liquid aldehyde used in the synthesis of various organic compounds, including amino acids (valine and leucine), resins, plasticizers, and flavoring agents.[1][2][3] Due to its volatility and pungent odor, handling and accurate dispensing of isobutyraldehyde can be challenging in a laboratory setting. This compound serves as a convenient and stable solid precursor, which can generate isobutyraldehyde in situ through controlled depolymerization. This approach offers significant advantages in managing reaction stoichiometry and minimizing exposure to the volatile aldehyde.

Key Advantages of Using this compound:

-

Ease of Handling: As a crystalline solid, the trioxane is easier to weigh and handle compared to the volatile liquid isobutyraldehyde.[4]

-

Stability: The trioxane ring is stable under neutral or alkaline conditions, allowing for storage and use under a wider range of conditions.[5]

-

Controlled Release: The gradual, acid-catalyzed depolymerization of the trioxane allows for the slow and controlled release of isobutyraldehyde into the reaction mixture. This can be crucial for minimizing side reactions, such as resinification, that can occur with high concentrations of the aldehyde.[4][5]

-

High Purity Aldehyde Source: The depolymerization process can yield isobutyraldehyde of very high purity.[4]

-

Reduced Odor: The solid trimer has a significantly less pungent odor than the monomeric aldehyde, improving the laboratory environment.[6]

Principle of Depolymerization

The formation of this compound from isobutyraldehyde is an acid-catalyzed cyclotrimerization, which is a reversible process.[5] The equilibrium can be shifted back towards the monomeric aldehyde by heating the trioxane in the presence of an acidic catalyst.[4] This process, known as depolymerization or cracking, regenerates isobutyraldehyde for immediate use in a subsequent chemical reaction.

Physicochemical Properties

A summary of the key properties of this compound and its corresponding monomer, isobutyraldehyde, is provided below for easy comparison.

| Property | This compound | Isobutyraldehyde |

| Molecular Formula | C₁₂H₂₄O₃ | C₄H₈O[1] |

| Molar Mass | 216.32 g/mol | 72.11 g/mol [1] |

| Appearance | Crystalline solid[4] | Colorless liquid[1][6] |

| Melting Point | 58-59 °C[4] | -65 °C[1][3] |

| Boiling Point | 104-106 °C at 21.32 mbar[4] | 63 °C[1][3] |

| Density | Not specified | 0.79 g/cm³[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed cyclotrimerization of isobutyraldehyde to form its stable cyclic trimer.

Materials:

-

Isobutyraldehyde (700 g)

-

Silica gel beads (100 g, pre-treated as an acidic catalyst)

-

Acetone (for dissolution and filtration)

Procedure:

-

In a suitable reaction vessel, combine 700 g of isobutyraldehyde with 100 g of acidic silica gel beads.

-

Stir the mixture at 15°C for 4 days. The product will begin to solidify into a crystal pulp.

-

Dissolve the resulting crystal pulp in a sufficient volume of acetone.

-

Filter the mixture to remove the silica gel catalyst.

-

Cool the filtrate to 0°C to induce crystallization of the product.

-

Collect the crystalline this compound by suction filtration.

-

Further product can be obtained by concentrating the mother liquor.[4]

Yield:

-

Initial crystallization: 710 g (67% of theoretical yield).[4]

-

From mother liquor: An additional 220 g can be isolated.[4]

Protocol 2: In Situ Generation of Isobutyraldehyde from this compound

This general protocol outlines the depolymerization of the trioxane to generate isobutyraldehyde for use in a subsequent reaction.

Materials:

-

This compound

-

Acidic catalyst (e.g., pre-treated silica gel beads)[4]

-

Reaction solvent (if required by the subsequent reaction)

-

Other reactants for the desired synthesis

Procedure:

-

To a reaction flask equipped with a distillation head (if the aldehyde needs to be distilled) or a reflux condenser (for in situ use), add this compound and the acidic silica gel catalyst (a ratio of 1:10 by weight can be used as a starting point).[4]

-

Heat the mixture to a temperature above 50°C (typically 70-100°C) to initiate the cleavage of the trioxane ring.[4]

-